![molecular formula C23H30N2O5S B6571504 3,4-diethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946281-86-3](/img/structure/B6571504.png)
3,4-diethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (DTB) is a synthetic compound that has been studied for its potential medicinal properties. It is a member of the class of compounds known as benzamides and has been studied for its ability to modulate the activity of certain enzymes and receptors in the body. The compound has been studied for its potential to act as a therapeutic agent in the treatment of a variety of diseases, including cancer and neurological disorders.
Wissenschaftliche Forschungsanwendungen
3,4-diethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has been studied for its potential to act as a therapeutic agent in the treatment of a variety of diseases, including cancer and neurological disorders. In particular, this compound has been studied for its ability to modulate the activity of certain enzymes and receptors, such as the enzymes PI3K and MEK, and the receptor tyrosine kinase TrkA. This compound has also been studied for its potential to inhibit the growth of certain types of cancer cells, such as breast, prostate, and bladder cancer cells. Additionally, this compound has been studied for its potential to protect cells from oxidative stress and to reduce inflammation.
Wirkmechanismus
3,4-diethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has been studied for its ability to modulate the activity of certain enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of the enzymes PI3K and MEK, as well as the receptor tyrosine kinase TrkA. In addition, this compound has been shown to reduce the activity of certain transcription factors, such as NF-κB and STAT3, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been studied for its potential to act as a therapeutic agent in the treatment of a variety of diseases, including cancer and neurological disorders. In particular, this compound has been studied for its ability to modulate the activity of certain enzymes and receptors, such as the enzymes PI3K and MEK, and the receptor tyrosine kinase TrkA. Additionally, this compound has been shown to reduce the activity of certain transcription factors, such as NF-κB and STAT3, which are involved in the regulation of gene expression. Furthermore, this compound has been shown to inhibit the growth of certain types of cancer cells, such as breast, prostate, and bladder cancer cells. Additionally, this compound has been studied for its potential to protect cells from oxidative stress and to reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3,4-diethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide in lab experiments is that it is relatively easy to synthesize and can be used in a variety of different experiments. Additionally, this compound has been shown to be effective in modulating the activity of certain enzymes and receptors, as well as in inhibiting the growth of certain types of cancer cells. However, one of the limitations of using this compound in lab experiments is that it is not yet known if the compound is safe for human use, and further research is needed to determine its safety and efficacy.
Zukünftige Richtungen
Future research on 3,4-diethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide should focus on further exploring its potential to act as a therapeutic agent in the treatment of a variety of diseases, including cancer and neurological disorders. Additionally, further research should be conducted to explore the potential of this compound to inhibit the growth of certain types of cancer cells and to protect cells from oxidative stress and inflammation. Additionally, further research should be conducted to explore the potential of this compound to interact with other drugs and to determine its safety and efficacy for use in humans. Finally, further research should be conducted to explore the potential of this compound to be used in combination with other drugs to treat a variety of diseases.
Synthesemethoden
3,4-diethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can be synthesized through a multi-step process involving the reaction of propane-1-sulfonyl chloride with a base, followed by the reaction of the resulting sulfonamide with ethyl 4-chloro-2-methoxybenzoate. The resulting product is then reacted with N,N-diethyl-2,6-dimethoxybenzamide to produce this compound.
Eigenschaften
IUPAC Name |
3,4-diethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S/c1-4-14-31(27,28)25-13-7-8-17-15-19(10-11-20(17)25)24-23(26)18-9-12-21(29-5-2)22(16-18)30-6-3/h9-12,15-16H,4-8,13-14H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPJFZUQJRALEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OCC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.